molecular formula C12H13NO3 B11886830 Ethyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate

Ethyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate

Cat. No.: B11886830
M. Wt: 219.24 g/mol
InChI Key: SWDLVVJLTXRNTD-UHFFFAOYSA-N
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Description

Ethyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate is a chemical compound with the molecular formula C12H15NO3. It belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate typically involves the reaction of homophthalic anhydride with imines. This reaction allows for the closure of the isoquinoline ring in one step while introducing desired pharmacophore groups at specific positions . The reaction conditions often include the use of dehydrating agents such as phosphorus oxychloride (POCl3) or zinc chloride (ZnCl2) to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: H2O2, TBHP

    Reduction: NaBH4

    Substitution: Various nucleophiles depending on the desired product

Major Products Formed

The major products formed from these reactions include various substituted isoquinoline derivatives, which can have different biological activities and applications .

Mechanism of Action

The mechanism of action of ethyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and the derivatives used .

Comparison with Similar Compounds

Ethyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific functional groups and biological activities. This compound is unique due to its specific ester group, which can influence its reactivity and applications .

Biological Activity

Ethyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate is a chiral compound belonging to the tetrahydroisoquinoline class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, highlighting its pharmacological potential through various studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H13NO3C_{12}H_{13}NO_3 with a molecular weight of approximately 219.24 g/mol. The compound features a tetrahydroisoquinoline core structure that consists of a benzene ring fused to a piperidine-like ring along with a carboxylate ester functional group, contributing to its biological activity .

Antimicrobial Properties

Research indicates that tetrahydroisoquinoline derivatives exhibit significant antimicrobial activity. This compound has shown promising results against various bacterial strains:

  • Escherichia coli : Demonstrated potent antibacterial activity against multiple strains .
  • MTCC 443 and MTCC 1688 : The compound exhibited strong antibacterial effects against these specific strains .

Antifungal Activity

In addition to antibacterial properties, studies have indicated that this compound shows strong antifungal activity, outperforming existing standard antifungal drugs. This suggests its potential as an alternative treatment in cases of fungal infections .

The biological activity of this compound is believed to stem from its interaction with bacterial DNA gyrase and other cellular targets. Computational binding affinity studies have revealed significant interactions that correlate with its antimicrobial effects .

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

Compound NameMolecular FormulaBiological ActivityUnique Features
(R)-Mthis compoundC₁₂H₁₃NO₃AntimicrobialLacks ethyl group; smaller size
Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochlorideC₁₂H₁₅ClN₁O₃NeuroprotectiveContains hydrochloride salt; different biological profile
(R)-1-Oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acidC₁₂H₁₃NO₃AntitumorNo ethyl group; more acidic properties

This table illustrates that while these compounds share a common core structure and exhibit similar biological activities, variations in substituents significantly influence their pharmacological profiles and applications .

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of various tetrahydroisoquinoline derivatives. One notable study synthesized several novel isoquinoline dipeptides that included this compound. The results showed that these compounds had strong antimicrobial properties and could serve as potential leads for new pharmaceuticals targeting bacterial infections .

Properties

IUPAC Name

ethyl 1-oxo-3,4-dihydro-2H-isoquinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-2-16-12(15)10-7-8-5-3-4-6-9(8)11(14)13-10/h3-6,10H,2,7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWDLVVJLTXRNTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC2=CC=CC=C2C(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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